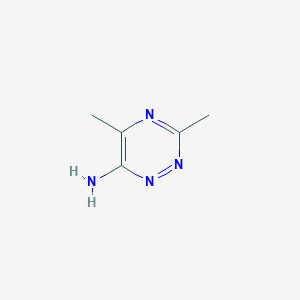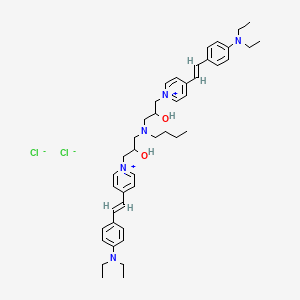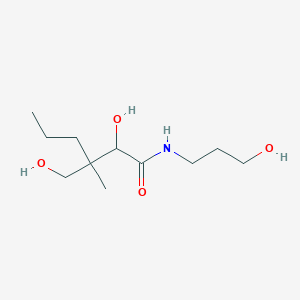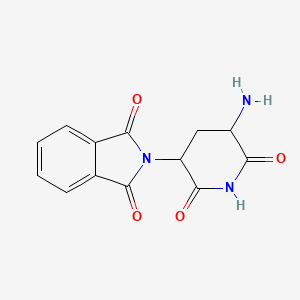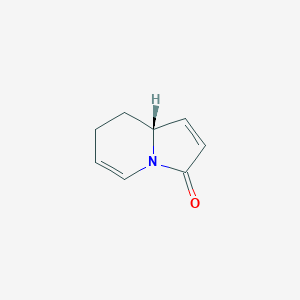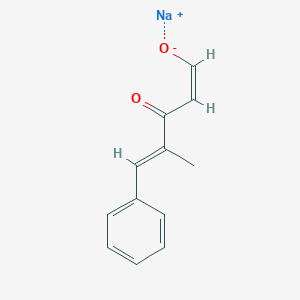
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate: is an organic sodium salt with the molecular formula C12H11NaO2 . This compound is characterized by its conjugated diene structure, which includes a phenyl group and a keto group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate typically involves the reaction of 4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-ol with a sodium base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Scientific Research Applications
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying conjugated diene systems.
Biology: Its interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate involves its interaction with molecular targets through its conjugated diene and keto functionalities. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific biological context .
Comparison with Similar Compounds
Sodium (1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate can be compared with similar compounds such as:
- Sodium (1Z,4E)-3-oxo-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-1,4-pentadien-1-olate
- (1Z,4E)-germacrene B These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C12H11NaO2 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
sodium;(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dien-1-olate |
InChI |
InChI=1S/C12H12O2.Na/c1-10(12(14)7-8-13)9-11-5-3-2-4-6-11;/h2-9,13H,1H3;/q;+1/p-1/b8-7-,10-9+; |
InChI Key |
KLPRDLPWXJSMDV-AXEASZOCSA-M |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\[O-].[Na+] |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)
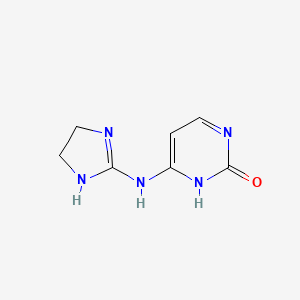
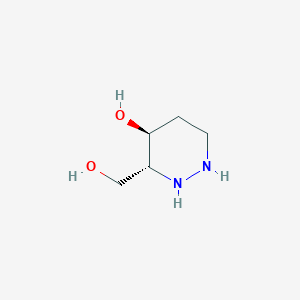
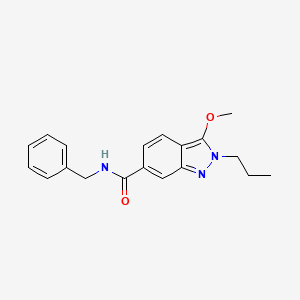
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
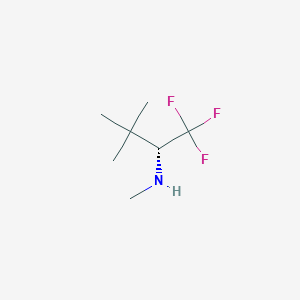
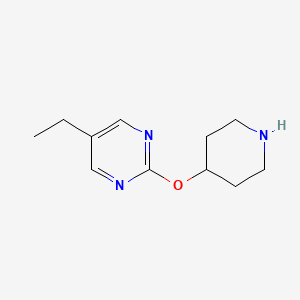
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
